

The Role of TRPC5 in Anxiety-Related Behaviors: A Technical Guide

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Compound of Interest

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Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels predominantly expressed in the brain, particularly in regions integral to emotional processing such as the amygdala.[1][2][3] Emerging evidence strongly implicates TRPC5 as a critical mediator of anxiety-related behaviors, positioning it as a promising therapeutic target for anxiety disorders. This technical guide provides a comprehensive overview of the signaling pathways, experimental evidence, and detailed methodologies used to investigate the link between TRPC5 and anxiety. All quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to TRPC5 and its Function in the Brain

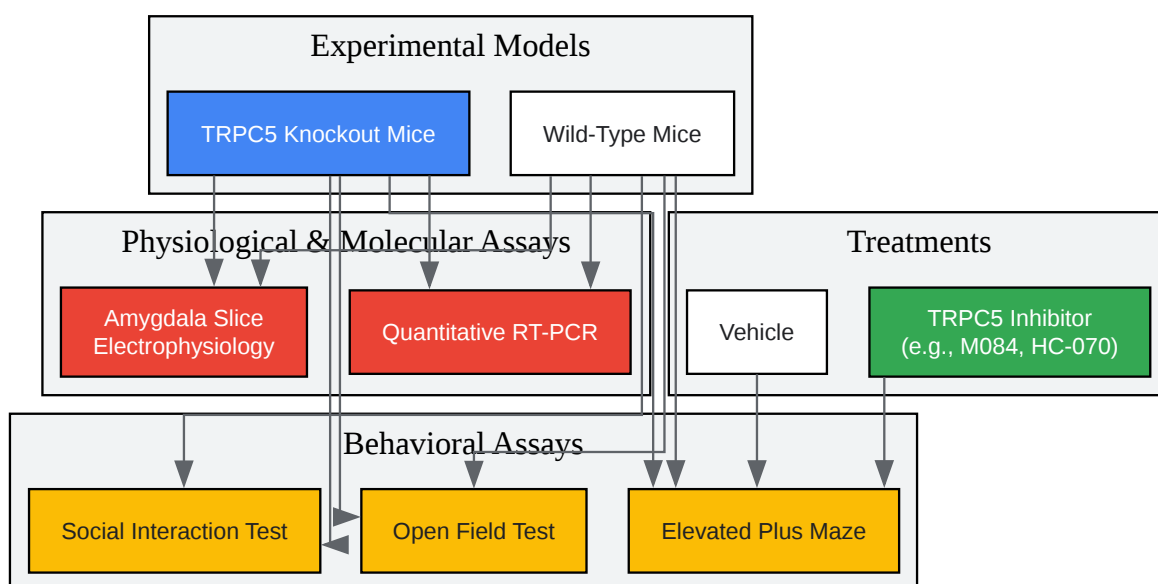
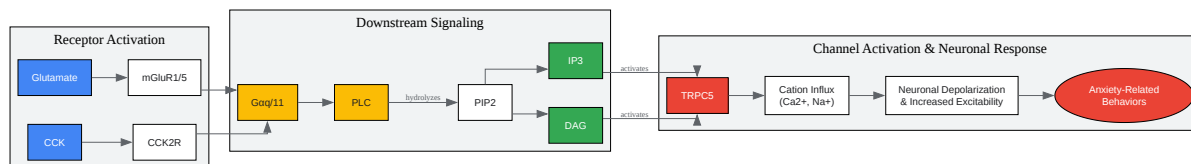
TRPC5 is a member of the transient receptor potential (TRP) superfamily of ion channels. It can form homomeric channels or heteromerize with other TRPC subunits, such as TRPC1 and TRPC4, creating channels with diverse functional properties.[1][2][4] These channels are permeable to cations, including Ca^{2+} , and their activation leads to membrane depolarization and an increase in intracellular calcium, thereby modulating neuronal excitability. TRPC5 channels are particularly abundant in the corticolimbic system, which includes the prefrontal

cortex, hippocampus, and amygdala, all of which are key brain regions in the regulation of fear and anxiety.[2]

Signaling Pathways Involving TRPC5 in Anxiety

TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. In the context of anxiety, two key signaling pathways have been identified to modulate TRPC5 activity in the amygdala: the Group I metabotropic glutamate receptor (mGluR) pathway and the cholecystokinin 2 (CCK2) receptor pathway.[1][5]

Activation of Group I mGluRs (mGluR1 and mGluR5) or CCK2 receptors by their respective ligands, glutamate and cholecystokinin (CCK), leads to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism of TRPC5 activation is still under investigation, it is believed to be mediated by one or both of these second messengers, leading to channel opening, cation influx, and subsequent neuronal depolarization. This increased excitability of neurons in the amygdala is thought to contribute to the expression of anxiety-related behaviors.[1]



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